molecular formula C11H17N3O5SSi B1580840 Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- CAS No. 68479-60-7

Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-

Cat. No.: B1580840
CAS No.: 68479-60-7
M. Wt: 331.42 g/mol
InChI Key: NXBOTJRZWNVHBE-UHFFFAOYSA-N
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Description

Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-: is a chemical compound with the molecular formula C11H17N3O5SSi It is a derivative of benzenesulfonyl azide, where the azide group is attached to a benzenesulfonyl moiety, and the benzenesulfonyl group is further substituted with a 4-[2-(trimethoxysilyl)ethyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- typically involves the reaction of benzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the azide group. The resulting benzenesulfonyl azide is then reacted with 4-[2-(trimethoxysilyl)ethyl]amine to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, acetonitrile, controlled temperature.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

    Hydrolysis: Water, acidic or basic conditions.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Silanols: Formed from hydrolysis of the trimethoxysilyl group.

Scientific Research Applications

Chemistry: Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- is used as a reagent in organic synthesis, particularly in the formation of triazoles through click chemistry. It is also employed in the modification of surfaces and materials due to the presence of the trimethoxysilyl group, which can form strong bonds with various substrates.

Biology and Medicine: In biological research, this compound is used for the bioconjugation of biomolecules, enabling the study of protein interactions and cellular processes. Its ability to form stable triazole linkages makes it valuable in the development of biocompatible materials and drug delivery systems.

Industry: In the industrial sector, Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- is utilized in the production of advanced materials, coatings, and adhesives. Its reactivity and ability to modify surfaces make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- involves the reactivity of the azide group and the trimethoxysilyl group. The azide group can undergo cycloaddition reactions, forming stable triazole linkages. The trimethoxysilyl group can hydrolyze to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and form strong bonds with various substrates.

Comparison with Similar Compounds

    Benzenesulfonyl azide: Lacks the trimethoxysilyl group, making it less versatile in surface modification applications.

    4-(Trimethoxysilyl)ethylamine: Lacks the azide group, limiting its use in cycloaddition reactions.

    Phenylsulfonyl azide: Similar structure but without the trimethoxysilyl group, resulting in different reactivity and applications.

Uniqueness: Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]- is unique due to the presence of both the azide and trimethoxysilyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis, materials science, and biological research.

Properties

IUPAC Name

N-diazo-4-(2-trimethoxysilylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5SSi/c1-17-21(18-2,19-3)9-8-10-4-6-11(7-5-10)20(15,16)14-13-12/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBOTJRZWNVHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071563
Record name Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68479-60-7
Record name 4-[2-(Trimethoxysilyl)ethyl]benzenesulfonyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68479-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl azide, 4-(2-(trimethoxysilyl)ethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-
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Record name Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(trimethoxysilyl)ethyl]benzene-1-sulphonyl azide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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